molecular formula C8H13N2OP B13514380 [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine

[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine

Cat. No.: B13514380
M. Wt: 184.18 g/mol
InChI Key: HPPBXDHGLIWOAW-UHFFFAOYSA-N
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Description

[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C8H13N2OP. It is known for its potential biological activity and various applications in scientific research . The compound is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine typically involves the reaction of 3-pyridylmethanamine with dimethylphosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the required purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The pyridine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown potential biological activity, making it a subject of interest in biological research. It is studied for its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of new materials and as a reagent in various chemical processes. Its unique properties make it valuable for applications in material science and industrial chemistry .

Mechanism of Action

The mechanism of action of [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The dimethylphosphoryl group can interact with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • [5-(Aminomethyl)pyridin-2-yl]dimethylphosphine oxide
  • [6-(Dimethylphosphoryl)pyridin-2-yl]methanamine

Uniqueness

Compared to similar compounds, [6-(Dimethylphosphoryl)pyridin-3-yl]methanamine has a unique position of the dimethylphosphoryl group on the pyridine ring, which can influence its reactivity and interaction with biological molecules. This unique structure can lead to different biological activities and applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H13N2OP

Molecular Weight

184.18 g/mol

IUPAC Name

(6-dimethylphosphorylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H13N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3

InChI Key

HPPBXDHGLIWOAW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)CN

Origin of Product

United States

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